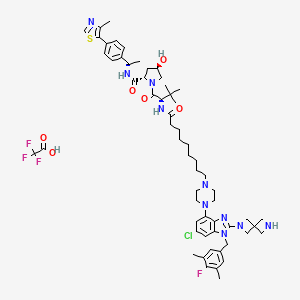

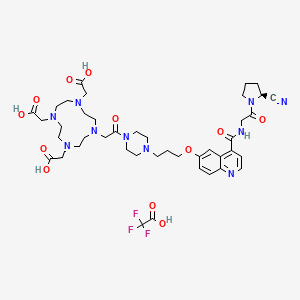

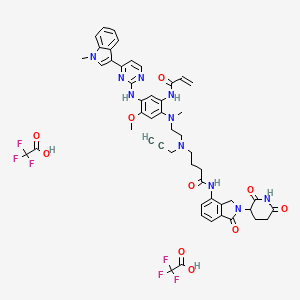

PROTAC SOS1 degrader-1 (TFA)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PROTAC SOS1-Degrader-1 (TFA) ist ein potenter und selektiver Degrader des Son of Sevenless Homolog 1 (SOS1)-Proteins. Diese Verbindung gehört zur Klasse der PROTAC (Proteolysis Targeting Chimera)-Moleküle, die so konzipiert sind, dass sie den Abbau spezifischer Zielproteine über das Ubiquitin-Proteasom-System induzieren. PROTAC SOS1-Degrader-1 (TFA) hat eine signifikante antiproliferative Aktivität in Krebszellen mit verschiedenen KRAS-Mutationen gezeigt und zeigt Antitumorwirkungen mit geringer Toxizität .

Präparationsmethoden

Die Synthese von PROTAC SOS1-Degrader-1 (TFA) umfasst mehrere Schritte, darunter die Bildung eines Linkers, der den Liganden für das Zielprotein (SOS1) und den Liganden für die E3-Ubiquitinligase verbindet. Die Syntheseroute umfasst typischerweise:

Bildung des Zielliganden: Dies beinhaltet die Synthese des Liganden, der spezifisch an SOS1 bindet.

Bildung des E3-Ligase-Liganden: Dies beinhaltet die Synthese des Liganden, der an die E3-Ubiquitinligase bindet.

Linkerbildung: Die beiden Liganden werden über einen Linker verbunden, der oft eine Polyethylenglykol (PEG)-Kette oder ein anderer geeigneter Linker ist.

Endmontage: Das finale PROTAC-Molekül wird durch Verknüpfung des Zielliganden, des Linkers und des E3-Ligase-Liganden unter spezifischen Reaktionsbedingungen zusammengefügt

Vorbereitungsmethoden

The synthesis of PROTAC SOS1 degrader-1 (TFA) involves multiple steps, including the formation of a linker that connects the ligand for the target protein (SOS1) and the ligand for the E3 ubiquitin ligase. The synthetic route typically includes:

Formation of the target ligand: This involves synthesizing the ligand that specifically binds to SOS1.

Formation of the E3 ligase ligand: This involves synthesizing the ligand that binds to the E3 ubiquitin ligase.

Linker formation: The two ligands are connected via a linker, which is often a polyethylene glycol (PEG) chain or other suitable linker.

Final assembly: The final PROTAC molecule is assembled by connecting the target ligand, linker, and E3 ligase ligand under specific reaction conditions

Analyse Chemischer Reaktionen

PROTAC SOS1-Degrader-1 (TFA) durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Abbaureaktion: Die primäre Reaktion ist der Abbau des SOS1-Proteins über den Ubiquitin-Proteasom-Weg.

Bindungsreaktionen: Die Verbindung bindet sowohl an SOS1 als auch an die E3-Ubiquitinligase und bildet einen stabilen Komplex, der den Abbauprozess erleichtert.

Wissenschaftliche Forschungsanwendungen

PROTAC SOS1-Degrader-1 (TFA) hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Krebsforschung: Es wird verwendet, um die Rolle von SOS1 bei der Proliferation und dem Überleben von Krebszellen zu untersuchen, insbesondere bei Krebserkrankungen, die durch KRAS-Mutationen angetrieben werden

Arzneimittelentwicklung: Die Verbindung dient als Leitmolekül für die Entwicklung neuer Antikrebstherapien, die auf SOS1 abzielen.

Biologische Studien: Es wird verwendet, um die molekularen Mechanismen des Proteinabbaus und das Ubiquitin-Proteasom-System zu untersuchen.

Wirkmechanismus

Der Wirkmechanismus von PROTAC SOS1-Degrader-1 (TFA) beinhaltet die Bildung eines ternären Komplexes zwischen dem PROTAC-Molekül, SOS1 und der E3-Ubiquitinligase. Dieser Komplex erleichtert die Ubiquitinierung von SOS1 und markiert es für den Abbau durch das Proteasom. Der Abbau von SOS1 stört den SOS1-KRAS-Signalweg, was zu einer reduzierten Zellproliferation und erhöhter Apoptose in Krebszellen führt .

Wirkmechanismus

The mechanism of action of PROTAC SOS1 degrader-1 (TFA) involves the formation of a ternary complex between the PROTAC molecule, SOS1, and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome. The degradation of SOS1 disrupts the SOS1-KRAS signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

PROTAC SOS1-Degrader-1 (TFA) ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner hohen Selektivität und Potenz beim Abbau von SOS1. Ähnliche Verbindungen umfassen:

BI 1701963: Ein niedermolekularer SOS1-Inhibitor, der sich derzeit in Phase-I-klinischen Studien befindet.

PROTAC SOS1-Degrader-1 (TFA) zeichnet sich durch seine Fähigkeit aus, den gezielten Proteinabbau zu induzieren, und bietet eine neuartige therapeutische Strategie zur Überwindung von KRAS-getriebenen Krebserkrankungen .

Eigenschaften

Molekularformel |

C59H77ClF4N10O6S |

|---|---|

Molekulargewicht |

1165.8 g/mol |

IUPAC-Name |

(2S,4R)-1-[(2S)-2-[9-[4-[6-chloro-2-(2,6-diazaspiro[3.3]heptan-2-yl)-1-[(4-fluoro-3,5-dimethylphenyl)methyl]benzimidazol-4-yl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C57H76ClFN10O4S.C2HF3O2/c1-36-24-40(25-37(2)49(36)59)29-69-46-27-43(58)26-45(50(46)64-55(69)67-33-57(34-67)31-60-32-57)66-22-20-65(21-23-66)19-13-11-9-8-10-12-14-48(71)63-52(56(5,6)7)54(73)68-30-44(70)28-47(68)53(72)62-38(3)41-15-17-42(18-16-41)51-39(4)61-35-74-51;3-2(4,5)1(6)7/h15-18,24-27,35,38,44,47,52,60,70H,8-14,19-23,28-34H2,1-7H3,(H,62,72)(H,63,71);(H,6,7)/t38-,44+,47-,52+;/m0./s1 |

InChI-Schlüssel |

JNOOFFJZFLFLJN-CTTXDXGYSA-N |

Isomerische SMILES |

CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6aS,8S)-2-(4-methylsulfanylphenyl)-6,12-dioxo-5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-8-yl]thiophene-2-sulfonamide](/img/structure/B10861779.png)

![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B10861792.png)

![[4-Acetyloxy-6-(furan-3-yl)-11,15,18-trihydroxy-5,10,14-trimethyl-3,8-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-20-yl] acetate](/img/structure/B10861797.png)

![9-(3,5-dichloro-4-hydroxyphenyl)-1-{trans-4-[(dimethylamino)methyl]cyclohexyl}-3,4-dihydropyrimido[5,4-c]quinolin-2(1H)-one](/img/structure/B10861829.png)

![methyl 2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxy)phenyl]ethynyl]benzoate](/img/structure/B10861836.png)

![5-fluoro-3-methyl-2-[4-[[4-(trifluoromethylsulfanyl)phenyl]methyl]phenyl]-1H-quinolin-4-one](/img/structure/B10861863.png)

![3-[1-(4-Chlorophenyl)pyrazol-4-yl]-7,8-dihydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B10861869.png)